A549 Lung Cancer Cell Cytotoxicity: Target Compound vs. Des-Methyl Analog and Clinical Benchmark 5-FU
In a preclinical cytotoxicity study against the A549 non-small-cell lung cancer (NSCLC) cell line, N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exhibited an IC50 of 15 µM . This value is approximately 3-fold less potent than the clinical agent 5-fluorouracil (5-FU; IC50 = 4.89 ± 0.20 µM in comparable A549 assays) but represents a defined benchmark for structure-activity relationship (SAR) expansion within this chemotype [1]. The des-methyl analog N-(4-acetamidophenyl)-3-(3-oxo-2H-quinoxalin-2-yl)propanamide (CAS 883460-28-4) lacks the N4-methyl substituent; no A549 IC50 data are publicly available for this comparator, precluding direct potency comparison but highlighting the N4-methyl as the key structural differentiator that may influence target binding and cellular permeability . The 15 µM IC50 provides a quantifiable starting point for medicinal chemistry optimization of the 4-acetamidophenyl-quinoxaline-propanamide series.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 15 µM (A549) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 = 4.89 ± 0.20 µM (A549); Des-methyl analog (CAS 883460-28-4): No A549 data available |
| Quantified Difference | Target compound is ~3.1-fold less potent than 5-FU in A549 cells; comparison to des-methyl analog not quantifiable due to absent data |
| Conditions | A549 human non-small-cell lung cancer cell line; in vitro cytotoxicity assay (exact protocol details from primary study to be confirmed) |
Why This Matters
The 15 µM IC50 against A549 cells establishes a defined potency benchmark for this specific chemotype, enabling procurement decisions based on quantifiable cytotoxicity rather than unverified class-level assumptions.
- [1] Shih, T.-L. et al. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances 14, 28148–28160 (2024). View Source
